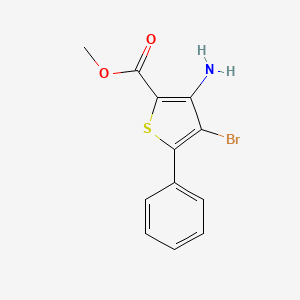

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure

Vorbereitungsmethoden

The synthesis of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the bromination of a phenylthiophene derivative followed by esterification and amination reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

- Methyl 3-amino-4-chloro-5-phenylthiophene-2-carboxylate

- Methyl 3-amino-4-bromo-5-(2-thienyl)thiophene-2-carboxylate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Biologische Aktivität

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a bromophenyl group, which are critical for its biological activity. The presence of these functional groups enhances its ability to interact with various biological targets, including enzymes and receptors.

The mechanism by which this compound exerts its effects involves:

- Binding to Enzymes : The compound may modulate the activity of specific enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction processes that affect cell growth and apoptosis.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has exhibited significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), CEM (human T-lymphoblastoid leukemia), and FM3A (murine mammary carcinoma).

Table 1: Antiproliferative Activity of this compound

Case Studies

- In Vitro Studies : A study conducted on the antiproliferative effects of this compound showed that it inhibited tubulin polymerization with an IC50 value similar to that of known anticancer agents like combretastatin A4 (CA4) .

- Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, providing insights into its potential as a therapeutic agent .

Comparative Studies

This compound can be compared to other thiophene derivatives in terms of biological activity:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Yes | 1.2 |

| Methyl 3-amino-thiophene-2-carboxylate | Moderate | 2.0 |

| Methyl 4-bromo-thiophene-2-carboxylate | Yes | 1.5 |

Eigenschaften

IUPAC Name |

methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIWXINVKOLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.